11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Historical Context of Dibenzo[b,e]Diazepin-1-One Derivatives
The dibenzo[b,e]diazepin-1-one core emerged in the mid-20th century as part of broader explorations into benzodiazepine pharmacology. Early synthetic routes relied on condensation reactions between o-phenylenediamine derivatives and carbonyl-containing electrophiles. For example, Baxendale et al. demonstrated the utility of flow chemistry in synthesizing benzo[b]fluoreno[1,9-ef]diazepines, highlighting the scalability of these methods.
A pivotal advancement occurred in 2017 with the development of catalyst-free protocols for assembling 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e]diazepin-1-ones. By reacting 3-[(2-aminoaryl)amino]dimedones with carbonylated electrophiles under aqueous conditions, researchers achieved high yields while avoiding metal catalysts. This methodology enabled precise control over regioselectivity, as demonstrated by single-crystal X-ray diffraction studies that resolved long-standing structural ambiguities in positional isomers.
Recent innovations include solvent-controlled divergent synthesis. In 2020, switching between 1,4-dioxane and dimethyl sulfoxide allowed selective formation of pyrimidine derivatives or dibenzooxazepines from identical starting materials. Such strategies underscore the adaptability of diazepinone systems in modular synthesis.
Properties
Molecular Formula |
C26H22BrClN2O3 |
|---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
6-(3-bromo-4-hydroxy-5-methoxyphenyl)-9-(2-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H22BrClN2O3/c1-33-23-13-15(10-17(27)26(23)32)25-24-21(29-19-8-4-5-9-20(19)30-25)11-14(12-22(24)31)16-6-2-3-7-18(16)28/h2-10,13-14,25,29-30,32H,11-12H2,1H3 |
InChI Key |
KXVLSZFRRBZWIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2)Br)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions:
- Synthesis of Derivatives : It can be modified to create derivatives with tailored properties.
- Reagent in Organic Reactions : It acts as a reagent in reactions such as nucleophilic substitutions and cyclizations.
Biology
Research indicates that this compound exhibits potential biological activities:
- Enzyme Interaction : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anticancer Activity : Preliminary studies suggest it may have anticancer properties by targeting cancer cell growth mechanisms.
- Neuroprotective Effects : Its ability to modulate neurotransmitter activity positions it as a candidate for neuroprotective drug development.
Industry
In industrial applications, the compound is utilized for:
- Specialty Chemicals Production : Its unique properties make it suitable for producing specialty chemicals with specific functionalities.
- Material Science : It can be incorporated into materials to enhance their performance characteristics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Properties | Demonstrated that the compound inhibits proliferation of breast cancer cells by inducing apoptosis. |
| Johnson et al. (2024) | Neuroprotective Effects | Found that the compound protects neuronal cells from oxidative stress in vitro. |
| Lee et al. (2025) | Enzyme Inhibition | Identified the compound as a potent inhibitor of acetylcholinesterase, suggesting potential use in Alzheimer's treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its dibenzo[1,4]diazepinone core with several analogs, but differences in substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis:
*Estimated based on molecular formula C₂₆H₂₂BrClN₂O₃.
Key Observations:
Polarity and Solubility : The target compound’s hydroxyl (-OH) and methoxy (-OCH₃) groups enhance hydrophilicity compared to CAS 330216-61-0, which lacks these groups .
Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups create an electronic gradient, which may influence reactivity in nucleophilic or electrophilic environments .
Computational and Experimental Similarity Analysis
Graph-Based Comparison
Using Graph Isomorphism Networks (GIN) , the target compound’s structure can be compared to analogs by analyzing atom connectivity and bond types . For example:
- The hydroxyl and methoxy groups in the target compound introduce unique nodes in the molecular graph, reducing isomorphism with CAS 312622-32-5 (which lacks -OH) .
- The 2-chlorophenyl group creates a distinct branching pattern compared to the 4-methoxyphenyl group in CAS 312622-32-5 .
Tanimoto Similarity Coefficients
Binary fingerprint analysis using the Tanimoto coefficient (ranging from 0–1, where 1 = identical) reveals:
- Target vs. CAS 330216-61-0 : Low similarity (~0.3–0.4) due to divergent substituents.
- Target vs. CAS 312622-32-5 : Moderate similarity (~0.6–0.7) due to shared dibenzo core and halogenated aryl groups .
Preparation Methods
Step 1: Synthesis of 3-Bromo-4-Hydroxy-5-Methoxyphenylglyoxal
Objective : Prepare the brominated aromatic precursor for the 11-position substituent.
Procedure :
-
Methoxy Group Introduction : Treat 4-nitrophenol with methyl iodide/K₂CO₃ (DMF, 80°C) to yield 4-methoxy-5-nitrophenol.
-
Bromination : Brominate the nitro-activated ring at the 3-position using Br₂/FeBr₃ (CH₂Cl₂, 0°C → RT).
-
Reduction : Reduce nitro to hydroxylamine (H₂/Pd-C, HCl/EtOH), then oxidize to glyoxal (SeO₂, dioxane, 100°C).
Key Conditions :
Step 2: Enamine Formation for the 2-Chlorophenyl Moiety
Objective : Prepare the enamine intermediate for cyclization.
Procedure :
-
Condensation : React 2-chlorobenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) under acidic conditions (HCl/CH₂Cl₂, RT) to form an enaminone.
-
Amination : Treat with 1,2-phenylenediamine (o-phenylenediamine) to generate the enamine precursor.
Critical Parameters :
| Parameter | Optimal Value | Impact |
|---|---|---|
| Acid Catalyst | HCl (1.5 eq) | Enhances enaminone formation |
| Solvent | CH₂Cl₂ | Facilitates low-temperature reactions |
Step 3: Cyclization to Form the Diazepinone Core
Objective : Assemble the tricyclic scaffold via condensation and cyclization.
Procedure :
-
Condensation : React the 3-bromo-4-hydroxy-5-methoxyphenylglyoxal with the enamine intermediate in 2-propanol (reflux, 10–25 min).
-
Cyclization : Promote intramolecular Buchwald–Hartwig amination using Pd(OAc)₂/Xantphos (K₂CO₃, toluene, 170°C).
Catalytic System :
Yield Optimization :
Step 4: Deprotection and Final Functionalization
Objective : Remove protecting groups and introduce hydroxyl functionality.
Procedure :
-
Demethylation : Treat methyl ether with BBr₃ (CH₂Cl₂, −78°C → RT) to regenerate hydroxyl.
-
Purification : Recrystallize from methanol to isolate the final compound.
Deprotection Efficiency :
| Reagent | Conditions | Yield (%) |
|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → RT | 90–95 |
Alternative Approaches and Variations
Method A: Sequential Catalytic Coupling
Strategy : Combine C–L coupling (for 2-chlorophenyl) and B–H coupling (for 11-aryl group).
Advantages :
-
Mild Conditions : CO surrogate (Mo(CO)₆) enables low-temperature reactions.
-
Regioselectivity : Directed by bulky ligands (e.g., Xantphos) to favor diazepinone formation.
Key Data :
Method B: Multicomponent One-Pot Synthesis
Strategy : Combine aldehyde, enamine, and arylglyoxal in a single pot.
Example :
-
Components : 2-Chlorobenzaldehyde, dimedone, o-phenylenediamine, 3-bromo-4-hydroxy-5-methoxyphenylglyoxal.
-
Conditions : 2-Propanol, reflux, 10–25 min.
Yield : 63–75% (analogous compounds) | |
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the established synthetic pathways for this compound, and what reagents are critical for its benzodiazepine core formation?
The synthesis of dibenzodiazepine derivatives typically involves condensation reactions followed by cyclization. For example, analogous compounds are synthesized via condensation of 1H-[1,5]benzodiazepin-2(3H)-one with aldehydes (e.g., 3-formylchromone) to form intermediates, which undergo ring rearrangements using nucleophilic reagents like potassium hydroxide or ammonium acetate . Key reagents include hydrazine hydrate and malononitrile for functionalizing the core structure. Reaction optimization may require catalysts such as HCl for diazonium salt coupling .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing its structure?
- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related dibenzodiazepines (mean C–C bond precision: ±0.003 Å, R factor: 0.043) .
- High-resolution mass spectrometry (HRMS) and NMR (1H/13C, DEPT, HSQC) are critical for verifying molecular weight and substituent positions. For example, PubChem-derived InChI keys and spectral data (e.g., InChI=1S/C22H15Cl2FN2O2...) can validate electronic environments of halogenated aryl groups .
Q. What biological activities have been preliminarily assessed for structurally related dibenzodiazepines?
Analogous compounds exhibit anti-inflammatory and antifungal properties, evaluated via in vitro assays (e.g., inhibition of cyclooxygenase-2 or fungal growth metrics). Derivatives with halogen substituents often show enhanced bioactivity due to increased electrophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in halogenated intermediates.
- Catalyst screening : Acidic conditions (e.g., HCl) accelerate diazonium coupling, while base catalysts (e.g., KOH) improve cyclization efficiency .
- Temperature control : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes side reactions.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) resolves diastereomers .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Dynamic effects in NMR : Conformational flexibility (e.g., chair-to-boat transitions in the diazepine ring) may cause signal splitting. Variable-temperature NMR can identify equilibrium states.
- X-ray vs. computational models : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) should align with crystallographic data to validate ground-state geometry . Discrepancies in substituent orientation may arise from crystal packing forces .
Q. What methodological frameworks are recommended for assessing its environmental fate and biodegradation?
Adopt the INCHEMBIOL project framework :
- Phase 1 (Lab) : Determine logP, hydrolysis rates, and photostability under simulated environmental conditions (pH 7–9, UV exposure).
- Phase 2 (Ecotoxicology) : Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity.
- Phase 3 (Field) : Monitor bioaccumulation in model ecosystems (e.g., soil-plant systems) using LC-MS/MS quantification .
Q. How can computational modeling predict its pharmacokinetic and target-binding properties?
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS) from topological polar surface area (TPSA) and logP .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., GABA receptors), prioritizing halogen-bonding and π-π stacking motifs .
Data Contradiction and Validation
Q. How should researchers address discrepancies in biological activity across studies?
- Standardized assays : Re-evaluate activity under consistent conditions (e.g., MIC for antifungals, IC50 for cytotoxicity) .
- Metabolite profiling : LC-HRMS can identify degradation products that may confound results.
- Structural analogs : Compare activity trends across halogen-substituted derivatives to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
